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Compound of Interest

Compound Name:
3-Cyclopentyl-2-methoxypropan-1-

amine

Cat. No.: B13320470 Get Quote

As drug discovery programs increasingly target complex Central Nervous System (CNS) and

oncology indications, the demand for building blocks that perfectly balance lipophilicity, target

affinity, and physicochemical properties has surged. 3-Cyclopentyl-2-methoxypropan-1-
amine (CAS: 1780813-42-4) has emerged as a highly strategic bifunctional aliphatic amine for

pharmacophore optimization.

This guide provides an objective, data-driven comparison of this specific building block against

common structural alternatives. By examining its impact on Lipophilic Ligand Efficiency (LipE)

and membrane permeability, we will demonstrate how to deploy this compound in your

Structure-Activity Relationship (SAR) workflows.

Mechanistic Rationale: The "Scout and Anchor"
Strategy
When optimizing a lead compound (e.g., a kinase inhibitor or GPCR antagonist), the solvent-

exposed or specificity pockets often require aliphatic extensions. 3-Cyclopentyl-2-
methoxypropan-1-amine provides a tripartite advantage:

The Covalent Attachment (Primary Amine): The terminal primary amine allows for highly

efficient amide coupling or Nucleophilic Aromatic Substitution (SNAr) onto heterocyclic cores.
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The Non-Lipophilic Scout (Beta-Methoxy Group): Unlike highly lipophilic alkyl branches, the

methoxy group acts as a potent Hydrogen Bond Acceptor (HBA) with a low Polar Surface

Area (PSA). It displaces high-energy water molecules in the binding site without heavily

inflating the compound's LogP [1]. Furthermore, the electronegative oxygen exerts an

inductive effect, lowering the amine's pKa (typically from ~10.5 to ~8.8), which significantly

increases the un-ionized fraction at physiological pH, thereby enhancing passive membrane

permeability.

The Lipophilic Anchor (Gamma-Cyclopentyl Group): Cycloalkyl rings are classic "lipophilic

bullets" [2]. The cyclopentyl moiety provides optimal steric bulk to engage in Van der Waals

interactions within hydrophobic specificity pockets, often yielding superior metabolic stability

compared to linear alkyl chains.
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Pharmacophore mapping of 3-Cyclopentyl-2-methoxypropan-1-amine within a target binding

site.

Comparative SAR Analysis
To objectively evaluate the performance of 3-Cyclopentyl-2-methoxypropan-1-amine, we

compare it against three structural analogs conjugated to a generic pyrimidine-4-carboxamide

kinase inhibitor core.

The goal of this SAR phase is to maximize potency (IC₅₀) while maintaining a strict Lipophilic

Ligand Efficiency (LipE = pIC₅₀ - LogD) of >5.0, which is critical for minimizing off-target toxicity

and improving oral bioavailability [3].
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Data Interpretation & Causality:

The Methoxy Advantage: Removing the methoxy group (Row 2) causes a 7-fold drop in

potency and a severe drop in permeability. This validates that the methoxy oxygen is actively

engaging a target hydrogen bond donor, while its absence raises the amine's pKa, trapping

the molecule in a highly ionized, impermeable state.

Steric Boundaries: Expanding the ring to a cyclohexyl group (Row 3) increases LogD but

reduces potency, indicating a steric clash within the hydrophobic pocket. The cyclopentyl ring

represents the optimal volumetric fit.

Aliphatic vs. Aromatic: The phenyl analog (Row 4) performs poorly, confirming that the target

pocket favors the sp³ character and flexibility of the cycloalkane over rigid pi-pi stacking

interactions.

Experimental Workflows
To ensure reproducibility and trustworthiness, the following protocols outline a self-validating

system for synthesizing and evaluating these analogs.

Protocol A: Parallel Amide Coupling Synthesis
Causality Note: HATU is selected over EDC/HOBt due to its superior efficiency in coupling

sterically hindered, beta-branched primary amines without inducing epimerization.

Preparation: In a 4 mL glass vial, dissolve the carboxylic acid core (0.1 mmol) in anhydrous

DMF (1.0 mL).

Activation: Add HATU (0.15 mmol) and N,N-Diisopropylethylamine (DIPEA, 0.3 mmol). Stir at

room temperature for 10 minutes to form the active ester.

Coupling: Add 3-Cyclopentyl-2-methoxypropan-1-amine (0.12 mmol). Stir the reaction at

room temperature for 2 hours.

Validation & Purification: Monitor completion via LC-MS. Quench with 0.5 mL of water. Purify

the crude mixture directly using reverse-phase preparative HPLC (C18 column,

Water/Acetonitrile gradient with 0.1% TFA).
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Quality Control: Lyophilize the product. Ensure >95% purity via UPLC and confirm the mass

via High-Resolution Mass Spectrometry (HRMS) before biological testing.

Protocol B: High-Throughput TR-FRET Kinase Assay
Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is

utilized to eliminate false positives caused by the auto-fluorescence of novel synthetic

compounds.

Reagent Assembly: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM

EGTA, 0.01% Brij-35).

Compound Plating: Dispense 100 nL of the synthesized compounds (in 100% DMSO) into a

384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550). Include

Staurosporine as a positive control (self-validating standard).

Enzyme Reaction: Add 5 µL of the target kinase/substrate mix. Incubate for 15 minutes at

room temperature.

Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration) to initiate the reaction.

Incubate for 60 minutes.

Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and

ULight-labeled tracer). Incubate for 1 hour.

Readout: Read the plate on an EnVision multimode reader, calculating the ratio of emission

at 665 nm to 615 nm. Calculate IC₅₀ values using a 4-parameter logistic fit.
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Step-by-step experimental workflow for evaluating amine building blocks in SAR studies.
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The integration of 3-Cyclopentyl-2-methoxypropan-1-amine into an SAR program offers a

sophisticated method for probing target binding sites. By leveraging the methoxy group as a

non-lipophilic H-bond acceptor and the cyclopentyl group as a precise lipophilic anchor,

medicinal chemists can drive significant improvements in both biochemical potency and

Lipophilic Ligand Efficiency (LipE).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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